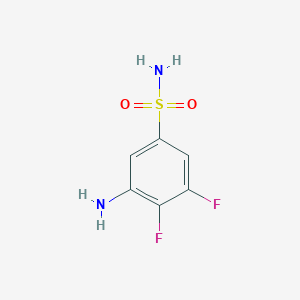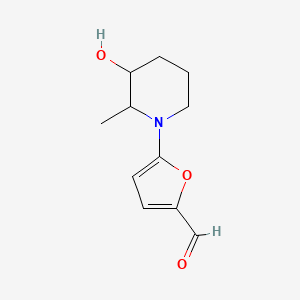![molecular formula C16H27N3O4 B13191961 tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a cyclohexyl ring, and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate in the presence of a catalyst.
Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the hydroxy group and the oxadiazole moiety.
Carbamate formation: The final step involves the reaction of the functionalized cyclohexyl derivative with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the
Eigenschaften
Molekularformel |
C16H27N3O4 |
|---|---|
Molekulargewicht |
325.40 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C16H27N3O4/c1-5-12-18-13(23-19-12)10-16(21)8-6-7-11(9-16)17-14(20)22-15(2,3)4/h11,21H,5-10H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
TZNZNJXSKNQDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)CC2(CCCC(C2)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)

![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)



![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)



![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)



